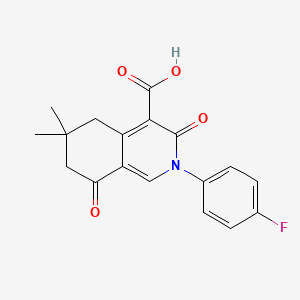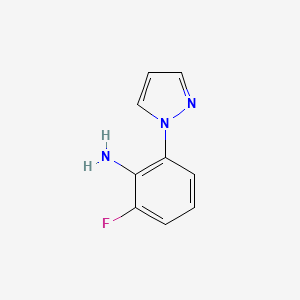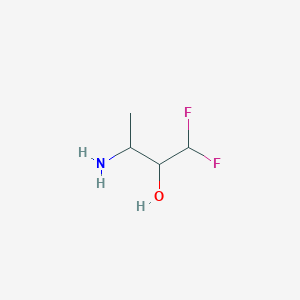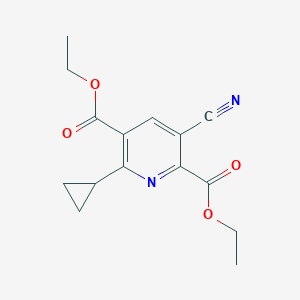
3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate de diéthyle
Vue d'ensemble
Description
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . It is known for its role as a proton donor and has been used as a model system to study the activation of chloride by hydrogen chloride . This compound is also utilized in the treatment of infectious diseases, such as tuberculosis and malaria .
Applications De Recherche Scientifique
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a model system to study various chemical reactions and mechanisms.
Biology: Investigated for its effects on biological systems, particularly in the context of infectious diseases.
Medicine: Explored for its potential therapeutic applications, especially in treating tuberculosis and malaria.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
Target of Action
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is primarily targeted towards bacteria, particularly multidrug resistant Gram negative bacteria . It potentiates the activity of carbapenems and other antibiotics against these bacteria .
Mode of Action
This compound acts as a proton donor and has been used as a model system to study the activation of chloride by hydrogen chloride . It interacts with its bacterial targets by inhibiting the citric acid cycle, which is crucial for energy metabolism in these organisms .
Biochemical Pathways
By inhibiting the citric acid cycle, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate disrupts the energy metabolism of the bacteria . This leads to a decrease in bacterial growth and proliferation, thereby potentiating the effects of other antibiotics .
Result of Action
The primary result of the action of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is the inhibition of bacterial growth and proliferation . By disrupting energy metabolism, it weakens the bacteria and enhances the effectiveness of other antibiotics .
Analyse Biochimique
Biochemical Properties
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate plays a significant role in biochemical reactions as a proton donor. It has been used as a model system to study the activation of chloride by hydrogen chloride . This compound interacts with enzymes and proteins involved in the citric acid cycle, inhibiting energy metabolism in multidrug-resistant Gram-negative bacteria . By potentiating the activity of carbapenems and other antibiotics, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate enhances their effectiveness against bacterial infections .
Cellular Effects
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the citric acid cycle, thereby preventing energy metabolism in bacteria . This inhibition disrupts cellular processes, leading to the death of multidrug-resistant Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate involves its role as a proton donor and its interaction with biomolecules. It binds to enzymes in the citric acid cycle, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition leads to the accumulation of metabolic intermediates and disrupts cellular processes, ultimately resulting in bacterial cell death . The compound’s potentiating effects on antibiotics further enhance its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate remains stable under specific conditions, allowing for prolonged antibacterial activity .
Dosage Effects in Animal Models
The effects of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and enhances the activity of antibiotics . At higher doses, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate may exhibit toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly investigated to determine its optimal dosage for therapeutic use .
Metabolic Pathways
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is involved in metabolic pathways related to the citric acid cycle. It interacts with enzymes and cofactors, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition disrupts metabolic flux and leads to the accumulation of metabolic intermediates .
Transport and Distribution
The transport and distribution of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, determining its effectiveness in targeting bacterial infections . Understanding the transport mechanisms of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is crucial for optimizing its therapeutic potential .
Subcellular Localization
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with enzymes and proteins involved in the citric acid cycle, enhancing its antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate typically involves the reaction of appropriate pyridine derivatives with cyano and cyclopropyl groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets the required standards for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-cyano-2,5-pyridinedicarboxylate: Similar structure but lacks the cyclopropyl group.
Diethyl 3-cyano-6-methyl-2,5-pyridinedicarboxylate: Similar structure with a methyl group instead of a cyclopropyl group.
Diethyl 3-cyano-6-ethyl-2,5-pyridinedicarboxylate: Similar structure with an ethyl group instead of a cyclopropyl group.
Uniqueness
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group influences the compound’s reactivity and its ability to inhibit bacterial metabolism, making it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
diethyl 3-cyano-6-cyclopropylpyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)11-7-10(8-16)13(15(19)21-4-2)17-12(11)9-5-6-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILACIZRZVYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C(=O)OCC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189265 | |
| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-74-0 | |
| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
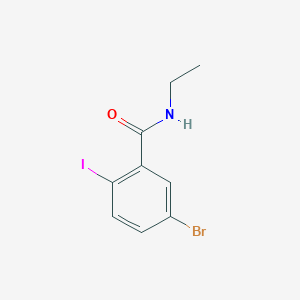
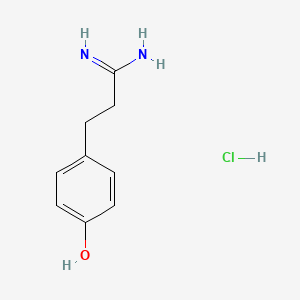
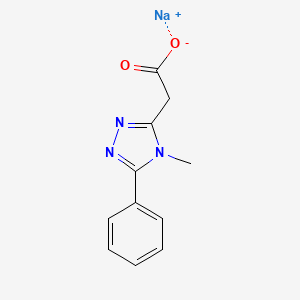
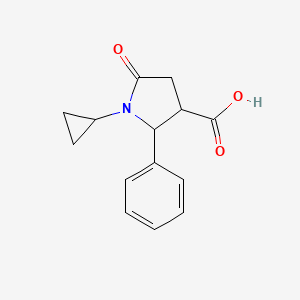
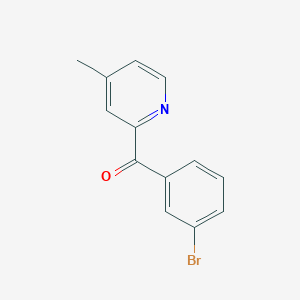
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)
